molecular formula C14H15ClN2O3S2 B12144593 N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12144593
M. Wt: 358.9 g/mol
InChI Key: HTPSJVGUTKSDNQ-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chlorobenzyl group and a dioxidotetrahydrothieno ring, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

The synthesis of N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. The synthetic route may include the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Chlorobenzyl Group: This step involves the substitution reaction where a chlorobenzyl group is introduced to the thiazole ring.

    Oxidation: The compound undergoes oxidation to introduce the dioxidotetrahydrothieno structure.

    Acetylation: Finally, the acetamide group is introduced through acetylation.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the sulfur atom in the thiazole ring.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and interaction with cellular membranes.

Comparison with Similar Compounds

Similar compounds to N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide include:

These compounds share the thiazole ring structure but differ in the substituents attached to the ring. The presence of different functional groups can significantly alter their chemical properties and biological activities, making each compound unique in its applications and effects.

Properties

Molecular Formula

C14H15ClN2O3S2

Molecular Weight

358.9 g/mol

IUPAC Name

N-[3-[(2-chlorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C14H15ClN2O3S2/c1-9(18)16-14-17(6-10-4-2-3-5-11(10)15)12-7-22(19,20)8-13(12)21-14/h2-5,12-13H,6-8H2,1H3

InChI Key

HTPSJVGUTKSDNQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC=CC=C3Cl

Origin of Product

United States

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